N,N-dibenzyl-3,4-diethoxybenzamide
Description
N,N-Dibenzyl-3,4-diethoxybenzamide is a benzamide derivative characterized by two benzyl groups attached to the nitrogen atom and ethoxy substituents at the 3- and 4-positions of the benzene ring. While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from analogs such as N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide (), which shares the dibenzyl and dimethoxy motifs but differs in the sulfonamide functional group and methoxy vs. ethoxy substituents . Benzamides are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C25H27NO3 |
|---|---|
Molecular Weight |
389.495 |
IUPAC Name |
N,N-dibenzyl-3,4-diethoxybenzamide |
InChI |
InChI=1S/C25H27NO3/c1-3-28-23-16-15-22(17-24(23)29-4-2)25(27)26(18-20-11-7-5-8-12-20)19-21-13-9-6-10-14-21/h5-17H,3-4,18-19H2,1-2H3 |
InChI Key |
ZCGPBFPOSPNFIB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Benzamide Core
N-(2-[(2E)-2-(4-Hydroxybenzylidene)hydrazino]-2-oxoethyl)-3,4-dimethoxybenzamide ()
- Structure: Contains a 3,4-dimethoxybenzamide core linked to a hydrazino-oxoethyl group with a hydroxybenzylidene moiety.
- The ethoxy groups in the target compound may enhance lipophilicity compared to methoxy groups here .
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide ()
- Structure : Features hydroxy and methoxy groups on the benzene ring and dimethyl substituents on the amide nitrogen.
- Key Differences: Smaller alkyl groups (methyl vs. The hydroxy group may participate in hydrogen bonding, absent in the fully substituted ethoxy groups of the target compound .
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide ()
- Structure : Incorporates a benzothiazole ring instead of benzyl groups, with 3,4-dimethoxy substituents.
Functional Group Variations
N,N-Dibenzyl-3,4-dimethoxybenzenesulfonamide ()
- Structure : Replaces the benzamide carbonyl with a sulfonamide group.
- The methoxy groups here vs. ethoxy in the target compound may result in differences in metabolic stability .
(E)-N-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide ()
- Structure : A hydrazide derivative with a dimethoxybenzylidene group.
- The absence of benzyl groups reduces steric bulk .
Molecular and Physicochemical Properties
Table 1: Comparative Data for Selected Analogs
Note: Data for this compound are calculated based on structural analogs due to absence in evidence.
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